[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride
Overview
Description
“[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride” is a chemical compound with the CAS Number: 1443278-97-4 . It has a molecular weight of 283.63 and its IUPAC name is 3-chloro-2-(1-piperidinyl)aniline dihydrochloride . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15ClN2.2ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;;/h4-6H,1-3,7-8,13H2;2*1H . This indicates the presence of a piperidinyl group attached to a phenyl group with a chlorine atom.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 283.63 .Scientific Research Applications
Synthesis and Biological Activity
- Condensation Reactions and Antimicrobial Activity : A key study involves the condensation of ethyl 3-amino-2-benzofuran carboxylate with phenyl isocyanate, resulting in compounds like 2-piperidino/morpholino compounds, which exhibit notable antibacterial and antifungal activities (Bodke & Sangapure, 2003).
Neuroleptic Activity
- Potential in Central Nervous System Disorders : Another significant study synthesized a series of compounds related to 3-phenyl-2-piperazinyl-5H-1-benzazepines. These compounds demonstrated neuroleptic-like activity, suggesting their potential as novel neuroleptic (antipsychotic) agents. Among them, specific compounds showed effectiveness comparable to chlorpromazine, a standard neuroleptic drug, in various behavioral models (Hino et al., 1988).
Chemical Structure and Properties
- Molecular Structure Analysis : Research into the molecular structure of related compounds, such as C26H27ClN2O, highlighted the chair conformation of the piperidine ring and the orthogonal positioning of the chlorobenzene ring, demonstrating intricate molecular interactions and structural details (Ramalingan, Ng, & Tiekink, 2012).
Pharmaceutical Synthesis
- Synthesis of Antiarrhythmic Agents : The synthesis of antiarrhythmic agents involving piperidine structures, such as 4′-[(4-piperidyl)carbonyl]-methanesulfonanilides, has been explored. These compounds exhibit selective class III antiarrhythmic effects, showcasing the versatility of piperidine structures in pharmaceutical applications (Oinuma et al., 1990).
Synthesis of Medicinal Intermediates
- Intermediate for Diabetes Medication : 3-Methyl-1-[2-(1-piperidiny) phenyl]-butyl amine, an important intermediate in the synthesis of Repaglinide, a diabetes medication, demonstrates the role of piperidine derivatives in the synthesis of crucial medicinal compounds (Liu, Huang, & Zhang, 2011).
Antibacterial Activity
- Microwave-Assisted Synthesis for Antibacterial Compounds : Studies on microwave-assisted synthesis involving piperidine derivatives, such as 1-(4-(piperidin-1-yl) phenyl) ethanone, have led to the creation of compounds with significant antibacterial properties. This highlights the potential of piperidine derivatives in developing new antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Inhibition of Platelet Aggregation
- Blood Platelet Aggregation Inhibitors : Research has demonstrated the potential of compounds like (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as inhibitors of ADP-induced aggregation of blood platelets. These findings suggest applications in cardiovascular health (Grisar et al., 1976).
Safety and Hazards
Future Directions
The future directions for “[3-Chloro-2-(1-piperidinyl)phenyl]amine dihydrochloride” and similar compounds likely involve further exploration of their synthesis, chemical reactions, and potential pharmaceutical applications. Piperidine derivatives are a significant area of research in the pharmaceutical industry , and ongoing studies are likely to reveal new synthetic methods, reactions, and potential uses for these compounds.
Properties
IUPAC Name |
3-chloro-2-piperidin-1-ylaniline;dihydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2.2ClH/c12-9-5-4-6-10(13)11(9)14-7-2-1-3-8-14;;/h4-6H,1-3,7-8,13H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRHBDGNNNLHOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC=C2Cl)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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